molecular formula C11H18N4 B13522210 2-[4-(Propan-2-yl)piperazin-1-yl]pyrimidine

2-[4-(Propan-2-yl)piperazin-1-yl]pyrimidine

Cat. No.: B13522210
M. Wt: 206.29 g/mol
InChI Key: JMSBGUKOMZSBMF-UHFFFAOYSA-N
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Description

2-[4-(Propan-2-yl)piperazin-1-yl]pyrimidine is an organic compound that features a piperazine ring substituted with a pyrimidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Propan-2-yl)piperazin-1-yl]pyrimidine typically involves the reaction of a piperazine derivative with a pyrimidine derivative. One common method is to react 4-(Propan-2-yl)piperazine with a pyrimidine derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane or dimethyl sulfoxide, and may require a catalyst to proceed efficiently .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps including purification through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Propan-2-yl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives .

Scientific Research Applications

2-[4-(Propan-2-yl)piperazin-1-yl]pyrimidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is explored for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and infections.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-[4-(Propan-2-yl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

2-[4-(Propan-2-yl)piperazin-1-yl]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C11H18N4

Molecular Weight

206.29 g/mol

IUPAC Name

2-(4-propan-2-ylpiperazin-1-yl)pyrimidine

InChI

InChI=1S/C11H18N4/c1-10(2)14-6-8-15(9-7-14)11-12-4-3-5-13-11/h3-5,10H,6-9H2,1-2H3

InChI Key

JMSBGUKOMZSBMF-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCN(CC1)C2=NC=CC=N2

Origin of Product

United States

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